

# Zidesamtinib: A Technical Overview of its Antineoplastic Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Zidesamtinib** (formerly NVL-520) is an investigational, next-generation, brain-penetrant, and highly selective inhibitor of the ROS1 tyrosine kinase.[1][2] It is being developed to treat patients with advanced ROS1-positive non-small cell lung cancer (NSCLC) and other solid tumors.[3][4] **Zidesamtinib** was designed to overcome the limitations of previous ROS1 inhibitors, such as acquired resistance and central nervous system (CNS) toxicities.[5][6] This document provides a detailed overview of the preclinical and clinical data supporting the antineoplastic activity of **Zidesamtinib**.

#### **Mechanism of Action**

**Zidesamtinib** functions as a potent and selective inhibitor of the ROS1 receptor tyrosine kinase.[7] Upon oral administration, it binds to and inhibits wild-type ROS1 as well as various ROS1 fusion proteins and point mutants.[7] This inhibition disrupts downstream signaling pathways, including the MAPK, JAK/STAT, and PI3K cascades, which are crucial for the growth and survival of ROS1-driven tumor cells.[7][8]

A key feature of **Zidesamtinib** is its designed selectivity, which spares the structurally related tropomyosin receptor kinase (TRK) family.[3][5] Inhibition of TRK has been associated with dose-limiting neurological adverse events in other therapies.[6][9] Furthermore, **Zidesamtinib** is engineered for high CNS penetrance, enabling it to target brain metastases effectively.[7][10]



Preclinical data have demonstrated **Zidesamtinib**'s potent activity against a range of ROS1 resistance mutations, most notably the solvent front mutation G2032R, which is a common mechanism of resistance to first-generation ROS1 inhibitors.[3][7]



Click to download full resolution via product page

**Zidesamtinib** inhibits the ROS1 fusion protein, blocking downstream signaling pathways.

# **Preclinical Activity**

In preclinical studies, **Zidesamtinib** demonstrated potent and selective inhibition of ROS1. It has a reported IC50 of 0.7 nM for wild-type ROS1.[11] In accelerated mutagenesis screens, **Zidesamtinib** was shown to suppress on-target resistance at clinically relevant concentrations. [12]

In an intracranial ROS1 G2032R xenograft model, **Zidesamtinib** showed deep and durable tumor regression, indicating its ability to penetrate the blood-brain barrier and exert its antineoplastic effects within the CNS.[10] These preclinical findings supported its advancement into clinical trials.[3]

Table 1: Preclinical Potency of **Zidesamtinib** 



| Target IC50 Reference |  |
|-----------------------|--|
|-----------------------|--|

| Wild-Type ROS1 | 0.7 nM |[11] |

# **Clinical Efficacy: The ARROS-1 Trial**

**Zidesamtinib** is being evaluated in the Phase 1/2 ARROS-1 clinical trial (NCT05118789) for patients with advanced ROS1-positive solid tumors.[1][2] The trial has shown clinically meaningful activity and durability in both TKI-naïve and heavily pretreated patients with ROS1-positive NSCLC.[1][2]

## **Overall Response Rate (ORR)**

The ORR for **Zidesamtinib** varied across different patient populations, with notable activity in patients who had been previously treated with other TKIs.

Table 2: Overall Response Rate (ORR) in the ARROS-1 Trial

| Patient Population                      | N   | ORR (95% CI)  | Reference |
|-----------------------------------------|-----|---------------|-----------|
| Any Prior TKI                           | 117 | 44% (34%-53%) | [13]      |
| 1 Prior TKI (Crizotinib or Entrectinib) | 55  | 51% (37%-65%) | [6][14]   |
| ≥2 Prior TKIs                           | 51  | 41%           | [15]      |
| TKI-Naïve<br>(Preliminary Data)         | 35  | 89%           | [1][13]   |
| Prior Crizotinib Only                   | 11  | 73%           | [15]      |

| ROS1 G2032R Mutation | 26 | 54% (33%-73%) |[14] |

## **Intracranial Efficacy**

**Zidesamtinib** has demonstrated substantial activity against brain metastases.

Table 3: Intracranial Overall Response Rate (IC-ORR) in the ARROS-1 Trial



| Patient Population                    | N  | IC-ORR (95% CI) | Reference |
|---------------------------------------|----|-----------------|-----------|
| Measurable CNS<br>Lesions at Baseline | 56 | 48%             | [13]      |
| Measurable<br>Intracranial Lesions    | 8  | 50%             | [15]      |

| Prior Crizotinib | 13 | 85% |[13] |

# **Durability of Response**

Responses to **Zidesamtinib** have been shown to be durable over time.

Table 4: Duration of Response (DOR) in the ARROS-1 Trial

| Patient Population                      | Metric               | Value (95% CI) | Reference |
|-----------------------------------------|----------------------|----------------|-----------|
| TKI-Pretreated                          | 12-Month DOR<br>Rate | 78%            | [1]       |
| 1 Prior TKI (Crizotinib or Entrectinib) | 12-Month DOR Rate    | 93% (74%-98%)  | [1][13]   |
| TKI-Naïve                               | 12-Month DOR Rate    | 96% (76%-99%)  | [1][13]   |

| ≥2 Prior TKIs | 12-Month DOR Rate | 56% (29%-76%) |[16] |

## **Progression-Free Survival (PFS)**

Median PFS data from the ARROS-1 trial highlights the sustained clinical benefit of **Zidesamtinib**.

Table 5: Progression-Free Survival (PFS) in the ARROS-1 Trial

| Patient Population          | Median PFS | Reference |
|-----------------------------|------------|-----------|
| All TKI-Pretreated Patients | 9.7 months | [14][16]  |



| 1 Prior ROS1 TKI | 23.8 months | [14] |

# Experimental Protocols ARROS-1 Trial Design

The ARROS-1 trial is a global, single-arm, Phase 1/2 dose-escalation and expansion study.[1] [2]

- Phase 1 (Dose Escalation): The primary objective of this phase was to determine the
  recommended Phase 2 dose (RP2D) and, if applicable, the maximum tolerated dose of
  Zidesamtinib in patients with advanced ROS1-positive solid tumors.[1] Doses ranged from
  25 mg to 150 mg daily.[15]
- Phase 2 (Dose Expansion): The primary objective of this phase is to evaluate the ORR of
   Zidesamtinib at the RP2D (100 mg once daily) as assessed by a blinded independent
   central review (BICR).[1][6] Secondary objectives include assessing DOR, time to response,
   clinical benefit rate, PFS, overall survival, intracranial activity, safety, and patient-reported
   outcomes.[16]

Inclusion Criteria: Patients aged 18 years or older with histologically or cytologically confirmed locally advanced or metastatic solid tumors harboring a ROS1 rearrangement and adequate baseline organ function were eligible for enrollment.[13]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pharmacytimes.com [pharmacytimes.com]
- 2. miragenews.com [miragenews.com]
- 3. investing.com [investing.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Zidesamtinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. onclive.com [onclive.com]
- 7. Facebook [cancer.gov]



- 8. Evolving Therapeutic Landscape of ROS1-Positive Non-Small Cell Lung Cancer: An Updated Review [mdpi.com]
- 9. Targeting Resistance: Why Nuvalent's Zidesamtinib Could Redefine ROS1-Positive Cancer Treatment [ainvest.com]
- 10. Zidesamtinib Selective Targeting of Diverse ROS1 Drug-Resistant Mutations PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. investors.nuvalent.com [investors.nuvalent.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. oncologynewscentral.com [oncologynewscentral.com]
- 15. targetedonc.com [targetedonc.com]
- 16. onclive.com [onclive.com]
- To cite this document: BenchChem. [Zidesamtinib: A Technical Overview of its Antineoplastic Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856204#investigating-the-antineoplastic-activity-of-zidesamtinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com